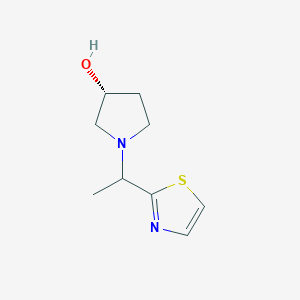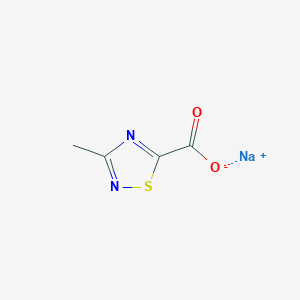
4-acetamido-N-(2,2,2-trifluoroethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetamido-N-(2,2,2-trifluoroethyl)benzamide is an organic compound characterized by the presence of an acetamido group and a trifluoroethyl group attached to a benzamide core. This compound is notable for its unique chemical structure, which includes a trifluoromethyl group, making it a subject of interest in various fields of scientific research and industrial applications.
科学的研究の応用
4-acetamido-N-(2,2,2-trifluoroethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique trifluoromethyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(2,2,2-trifluoroethyl)benzamide typically involves the acylation of aniline derivatives with acetic anhydride, followed by the introduction of the trifluoroethyl group. The reaction conditions often require the use of a base such as pyridine to facilitate the acylation process. The trifluoroethyl group can be introduced using reagents like trifluoroethyl iodide under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation and substitution reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
化学反応の分析
Types of Reactions
4-acetamido-N-(2,2,2-trifluoroethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzamide core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroethyl iodide in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
作用機序
The mechanism of action of 4-acetamido-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The acetamido group may participate in hydrogen bonding, stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
- 4-acetamido-N-(2,2,2-trifluoroethoxy)benzamide
- 4-[2-(2-benzylphenoxy)acetamido]-N-(2,2,2-trifluoroethyl)benzamide
Uniqueness
4-acetamido-N-(2,2,2-trifluoroethyl)benzamide is unique due to its specific combination of an acetamido group and a trifluoroethyl group attached to a benzamide core. This structure imparts distinct chemical and physical properties, such as enhanced stability and lipophilicity, which are not commonly found in other similar compounds.
特性
IUPAC Name |
4-acetamido-N-(2,2,2-trifluoroethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c1-7(17)16-9-4-2-8(3-5-9)10(18)15-6-11(12,13)14/h2-5H,6H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZVUPFMQYTUNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2991874.png)





![4-[(3-Fluorophenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid](/img/structure/B2991885.png)


![8-((4-(Tert-butyl)phenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2991888.png)

